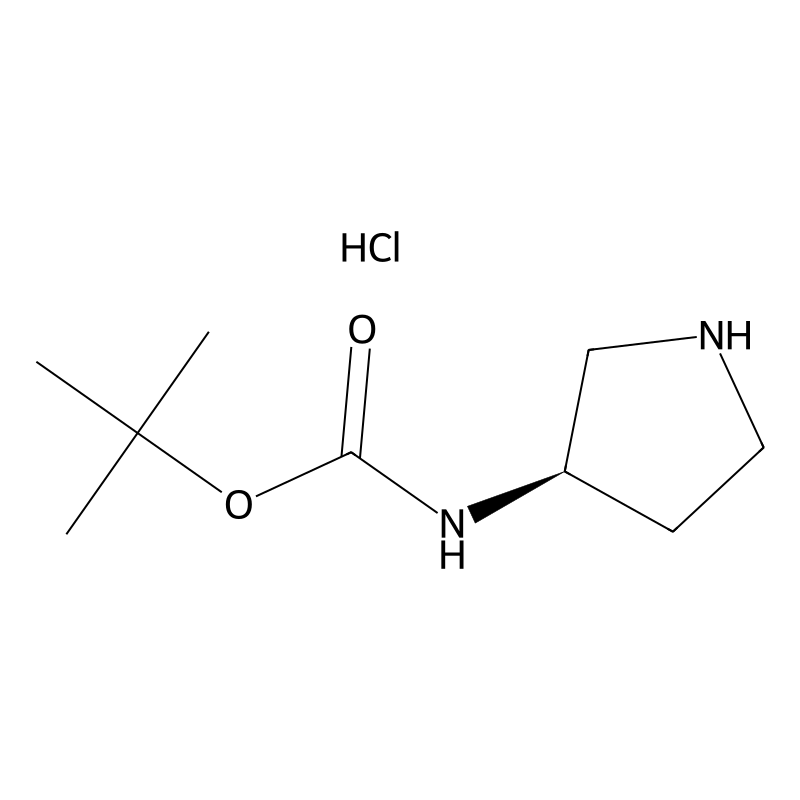

(R)-3-(Boc-amino)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Peptides and peptidomimetics:

The key functional group in (R)-3-(Boc-amino)pyrrolidine hydrochloride is the Boc (tert-butyloxycarbonyl) protecting group. This group shields the amine (NH2) functionality, allowing for selective modification of other parts of the molecule during peptide synthesis. Once the desired peptide chain is formed, the Boc group can be removed under specific conditions to reveal the free amine, which can then participate in peptide bond formation. ()

(R)-3-(Boc-amino)pyrrolidine hydrochloride serves as a chiral building block for the synthesis of peptides containing an (R)-configured amino acid at the third position of the pyrrolidine ring. These peptides can be studied for their biological activity or used as scaffolds for the design of novel peptidomimetics, which are molecules that mimic the structure and function of peptides. ()

Development of Histamine 3 (H3) Receptor Antagonists:

(R)-3-(Boc-amino)pyrrolidine hydrochloride has been used as a starting material for the synthesis of histamine 3 (H3) receptor antagonists. H3 receptors are found in the central nervous system and play a role in regulating sleep and wakefulness. Molecules that antagonize these receptors have potential applications in the treatment of neurological disorders such as sleep-wake disturbances. ()

(R)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral compound with the chemical formula C₉H₁₈N₂O₂·HCl and a molecular weight of 186.25 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function of the pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules .

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing the free amine to react with electrophiles.

- Coupling Reactions: The amine can be used to form amides or other derivatives with carboxylic acids or activated esters.

- Cyclization: It can serve as a building block for more complex cyclic structures through condensation reactions.

These reactions make (R)-3-(Boc-amino)pyrrolidine hydrochloride a versatile intermediate in organic synthesis.

(R)-3-(Boc-amino)pyrrolidine hydrochloride has shown potential biological activity, particularly in antimicrobial applications. Its derivatives have been evaluated for effectiveness against multi-drug resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. These studies indicate that compounds derived from (R)-3-(Boc-amino)pyrrolidine may possess significant antibacterial properties .

Several methods exist for synthesizing (R)-3-(Boc-amino)pyrrolidine hydrochloride:

- Starting Material: The synthesis typically begins with pyrrolidine, which is reacted with Boc anhydride in the presence of a base such as triethylamine to form the Boc-protected amino derivative.

- Hydrochloride Formation: The free base can then be treated with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility and stability.

- Chiral Resolution: If starting materials are racemic, chiral resolution techniques such as chromatography may be employed to isolate the (R)-enantiomer.

These synthetic routes highlight its accessibility for research and pharmaceutical applications .

The primary applications of (R)-3-(Boc-amino)pyrrolidine hydrochloride include:

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.

- Biochemical Research: Used in studies exploring new antimicrobial agents and their mechanisms of action.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

Its role as an intermediate makes it valuable in both academic and industrial settings .

Interaction studies involving (R)-3-(Boc-amino)pyrrolidine hydrochloride often focus on its binding affinity and efficacy against bacterial targets. Research has indicated that derivatives of this compound can effectively inhibit bacterial growth at low concentrations, suggesting potential for development into novel antibiotics. Further studies may explore its interactions with specific bacterial enzymes or receptors to elucidate mechanisms of action and resistance profiles .

Similar compounds to (R)-3-(Boc-amino)pyrrolidine hydrochloride include:

- (S)-3-(Boc-amino)pyrrolidine: The enantiomeric counterpart that may exhibit different biological activities.

- (R)-3-(Amino)pyrrolidine: Lacks the Boc protecting group, potentially altering its reactivity and biological profile.

- (R)-3-(Boc-amino)piperidine: A structural analog that may offer different pharmacological properties due to the piperidine ring.

Comparison TableCompound Name Structure Type Biological Activity Unique Features (R)-3-(Boc-amino)pyrrolidine Pyrrolidine Antimicrobial potential Chiral center with Boc protection (S)-3-(Boc-amino)pyrrolidine Pyrrolidine Potentially different Enantiomeric variation (R)-3-(Amino)pyrrolidine Pyrrolidine Varies without Boc group Increased reactivity (R)-3-(Boc-amino)piperidine Piperidine Varies by structure Different ring structure

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Antimicrobial potential | Chiral center with Boc protection |

| (S)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Potentially different | Enantiomeric variation |

| (R)-3-(Amino)pyrrolidine | Pyrrolidine | Varies without Boc group | Increased reactivity |

| (R)-3-(Boc-amino)piperidine | Piperidine | Varies by structure | Different ring structure |

This comparison highlights how variations in structure can influence both biological activity and synthetic utility, emphasizing the uniqueness of (R)-3-(Boc-amino)pyrrolidine hydrochloride within this class of compounds .

(R)-3-(tert-Butyloxycarbonyl-amino)pyrrolidine hydrochloride exhibits a well-defined chemical identity with multiple nomenclature conventions employed across different chemical databases and research publications. The compound bears the systematic International Union of Pure and Applied Chemistry name tert-butyl (R)-pyrrolidin-3-ylcarbamate hydrochloride, reflecting its structural composition and stereochemical configuration. Alternative nomenclature includes the more descriptive name (R)-3-[(tert-butoxy)carbonylamino]pyrrolidine hydrochloride, which explicitly indicates the presence of the tert-butoxycarbonyl protecting group attached to the amino functionality at the 3-position of the pyrrolidine ring.

The compound possesses the molecular formula C₉H₁₉ClN₂O₂ with a molecular weight of 222.71 grams per mole. The Chemical Abstracts Service registry number 1416450-63-9 uniquely identifies this specific enantiomer and salt form, distinguishing it from related compounds and other stereoisomers. The Molecular Design Limited number MFCD11101390 provides additional database identification, facilitating chemical information retrieval and compound sourcing.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.71 g/mol |

| Chemical Abstracts Service Number | 1416450-63-9 |

| Molecular Design Limited Number | MFCD11101390 |

| Stereochemistry | (R)-configuration at C-3 |

| Salt Form | Hydrochloride |

| Purity (Commercial) | 95-97% |

The structural representation using Simplified Molecular Input Line Entry System notation appears as O=C(OC(C)(C)C)N[C@H]1CNCC1.Cl, clearly indicating the stereochemical center and the hydrochloride salt formation. This notation system provides unambiguous structural communication essential for computational chemistry applications and database searches.

Historical Development and Significance

The development of (R)-3-(tert-butyloxycarbonyl-amino)pyrrolidine hydrochloride represents a convergence of several important chemical innovations that emerged throughout the latter half of the twentieth century. The pyrrolidine scaffold itself gained prominence as researchers recognized its unique conformational properties and biological significance. The five-membered saturated nitrogen heterocycle became particularly valuable due to its occurrence in natural products and its ability to impart specific three-dimensional characteristics to synthetic molecules.

The historical significance of this compound stems from the evolution of asymmetric synthesis methodologies and the increasing demand for enantiomerically pure building blocks in pharmaceutical research. The development of efficient synthetic routes to 3-aminopyrrolidines gained momentum as medicinal chemists recognized their potential as key intermediates for bioactive compounds. Research published in the Journal of Organic Chemistry described synthetic approaches to 3-aminopyrrolidines from α-amino acids, highlighting the strategic importance of these compounds in constructing complex molecular architectures.

The incorporation of the tert-butyloxycarbonyl protecting group represents a landmark advancement in synthetic organic chemistry, providing chemists with a reliable and versatile method for temporary amino group protection. This protecting group strategy became essential for multi-step synthetic sequences, allowing selective manipulation of other functional groups while maintaining the integrity of the amino functionality. The combination of the pyrrolidine scaffold with tert-butyloxycarbonyl protection created a powerful synthetic intermediate that addressed multiple challenges in complex molecule construction.

Patent literature demonstrates the continued significance of 3-aminopyrrolidine derivatives in pharmaceutical applications, with various synthetic methodologies developed to access these compounds efficiently. The European patent EP1138672A1 specifically addresses processes for preparing 3-amino-pyrrolidine derivatives, emphasizing their importance as intermediates for agrochemicals and pharmaceutically active substances.

Position in Organic Synthesis

(R)-3-(tert-Butyloxycarbonyl-amino)pyrrolidine hydrochloride occupies a central position in modern organic synthesis as a versatile chiral building block that enables the construction of complex nitrogen-containing molecules with defined stereochemistry. The compound serves multiple synthetic functions, acting simultaneously as a source of chirality, a protected amino acid derivative, and a pyrrolidine structural unit. This multifunctional nature makes it particularly valuable in diversity-oriented synthesis approaches where multiple chemical transformations can be performed on a single scaffold.

The pyrrolidine ring system provides unique conformational properties that distinguish it from other nitrogen heterocycles. Unlike planar aromatic systems, the saturated five-membered ring undergoes pseudorotation, allowing access to different conformational states that can be controlled through substituent effects. This conformational flexibility, combined with the defined stereochemistry at the 3-position, enables precise control over three-dimensional molecular architecture during synthetic transformations.

Synthetic applications of this compound extend to the preparation of various pharmaceutically relevant molecules. Research has demonstrated its utility in constructing complex alkaloid structures and as an intermediate in total synthesis projects. The protected amino group allows for selective chemical modifications at other positions on the pyrrolidine ring, while the hydrochloride salt form provides enhanced stability and improved handling characteristics for large-scale synthetic operations.

Table 2: Synthetic Applications and Transformations

The compound's position in synthetic methodology extends to its role in combinatorial chemistry and parallel synthesis approaches. The well-established protection and deprotection protocols for the tert-butyloxycarbonyl group make it suitable for automated synthesis platforms. This compatibility with modern synthetic techniques has contributed to its widespread adoption in pharmaceutical research and development programs.

Importance as a Chiral Building Block

The chiral nature of (R)-3-(tert-butyloxycarbonyl-amino)pyrrolidine hydrochloride represents one of its most significant synthetic advantages, providing access to enantiomerically pure products in asymmetric synthesis applications. The (R)-configuration at the 3-position creates a defined stereochemical environment that can be exploited to control the stereochemical outcome of subsequent transformations. This stereochemical control is particularly important in pharmaceutical chemistry, where different enantiomers of drug molecules can exhibit dramatically different biological activities.

Research in asymmetric construction of diamino pyrrolidines has demonstrated the value of chiral pyrrolidine derivatives in creating complex stereochemical arrays. The 1,3-dipolar cycloaddition reactions employing azomethine ylides with various dipolarophiles have shown excellent diastereoselectivity and enantioselectivity when using appropriately substituted pyrrolidine precursors. These reactions highlight the importance of the initial chiral center in controlling the formation of multiple stereocenters during chemical transformations.

The pyrrolidine scaffold's ability to adopt different conformations based on substituent effects provides additional opportunities for stereochemical control. The presence of up to four potential stereogenic carbon atoms in pyrrolidine derivatives means that careful synthetic planning can lead to the construction of molecules with up to sixteen different stereoisomers. The (R)-3-amino configuration serves as an excellent starting point for such synthetic endeavors, providing a foundation for building molecular complexity while maintaining stereochemical integrity.

Biocatalytic approaches to pyrrolidine construction have further emphasized the importance of chiral building blocks in modern synthesis. Enzymatic platforms capable of constructing chiral nitrogen heterocycles through intramolecular carbon-hydrogen amination reactions demonstrate the continued evolution of asymmetric synthesis methodology. These biocatalytic methods complement traditional chemical approaches and provide alternative routes to enantiomerically pure pyrrolidine derivatives.

Table 3: Stereochemical Characteristics and Applications

| Stereochemical Feature | Synthetic Advantage | Impact |

|---|---|---|

| (R)-Configuration at C-3 | Defined chiral environment | Controls subsequent stereochemistry |

| Single enantiomer | Eliminates unwanted stereoisomers | Improved biological selectivity |

| Conformational flexibility | Multiple accessible conformations | Enhanced pharmacophore exploration |

| Protected amino group | Selective functionalization | Enables complex synthetic sequences |

Relation to tert-Butyloxycarbonyl Protection Chemistry

The relationship between (R)-3-(tert-butyloxycarbonyl-amino)pyrrolidine hydrochloride and tert-butyloxycarbonyl protection chemistry represents a fundamental aspect of its synthetic utility and chemical behavior. The tert-butyloxycarbonyl protecting group, commonly referred to in chemical literature by its abbreviation, serves as an acid-labile carbamate that temporarily masks the reactivity of amino groups during multi-step synthetic sequences. This protection strategy enables selective chemical transformations at other functional groups while preserving the amino functionality for later synthetic steps.

The mechanism of tert-butyloxycarbonyl protection involves the reaction of amines with di-tert-butyl dicarbonate under basic conditions, forming stable carbamate linkages. This protection reaction typically proceeds under mild conditions in various solvents including water, tetrahydrofuran, or acetonitrile at room temperature or moderate heating. The reaction conditions are sufficiently gentle to preserve sensitive stereochemical centers, making this protection strategy particularly suitable for chiral building blocks.

Deprotection of the tert-butyloxycarbonyl group occurs through acid-catalyzed hydrolysis, typically employing trifluoroacetic acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, leading to fragmentation and formation of a stabilized tertiary carbocation from the tert-butyl group. This fragmentation releases carbon dioxide and isobutene as gaseous products, driving the reaction to completion and facilitating product isolation. The mild acidic conditions required for deprotection are compatible with most other functional groups, making this protecting group highly orthogonal in synthetic applications.

Table 4: tert-Butyloxycarbonyl Protection and Deprotection Conditions

| Process | Reagents | Conditions | Products |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate, base | Room temperature, various solvents | Carbamate derivative |

| Deprotection | Trifluoroacetic acid or hydrochloric acid | Room temperature to moderate heating | Free amine, carbon dioxide, isobutene |

| Alternative Deprotection | Trimethylsilyl iodide, methanol | Sequential treatment | Free amine via silyl ester intermediate |

The stability of tert-butyloxycarbonyl-protected amines under various reaction conditions makes them valuable intermediates in complex synthetic sequences. These carbamate derivatives remain unreactive toward most bases and nucleophiles, allowing for selective transformations at other sites within the molecule. This orthogonal protection strategy has become essential in peptide synthesis, natural product synthesis, and pharmaceutical chemistry applications.

Recent developments in tert-butyloxycarbonyl chemistry have explored alternative deprotection methods for challenging substrates where traditional acid-catalyzed conditions prove too harsh. Sequential treatment with trimethylsilyl iodide followed by methanol provides a milder deprotection pathway through silylation of the carbonyl oxygen and subsequent methanolysis. These alternative methods expand the applicability of tert-butyloxycarbonyl protection to sensitive molecular frameworks that might otherwise be incompatible with acidic deprotection conditions.

The integration of (R)-3-(tert-butyloxycarbonyl-amino)pyrrolidine hydrochloride into synthetic strategies exemplifies the power of modern protecting group chemistry in enabling complex molecule construction. The combination of stereochemical control provided by the chiral pyrrolidine scaffold with the synthetic flexibility afforded by tert-butyloxycarbonyl protection creates a versatile building block that addresses multiple challenges in contemporary organic synthesis. This synergistic relationship between structural complexity and functional group protection continues to drive innovations in asymmetric synthesis and pharmaceutical chemistry research.

Boc Group Reactivity

The tert-butoxycarbonyl (Boc) protecting group in (R)-3-(Boc-amino)pyrrolidine hydrochloride exhibits characteristic carbamate reactivity patterns. The Boc group serves as an acid-labile protecting group that can be selectively removed under controlled conditions while remaining stable to basic and nucleophilic reagents [1] [2].

Acid-Catalyzed Deprotection Mechanism: The Boc group undergoes facile cleavage in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism proceeds through protonation of the carbonyl oxygen, facilitating the elimination of a stable tert-butyl carbocation, followed by decarboxylation to yield the free amine [3] [4]. This reaction is characterized by the evolution of carbon dioxide gas, providing a visual indicator of reaction progress.

Stability Under Basic Conditions: The carbamate functionality demonstrates excellent stability under basic conditions, nucleophilic attack, and catalytic hydrogenation conditions. This orthogonal protection strategy allows for selective transformations of other functional groups without affecting the protected amine [2] [5].

Electronic Effects: The electron-withdrawing nature of the carbamate group reduces the nucleophilicity of the nitrogen atom compared to free amines, preventing unwanted side reactions during synthetic transformations [6] [7].

Pyrrolidine Ring Chemistry

The five-membered pyrrolidine ring system exhibits distinctive chemical behavior due to its saturated nature and conformational flexibility. The ring adopts a puckered conformation that undergoes rapid pseudorotation, contributing to its three-dimensional pharmacophore space [8] [9].

Ring Strain and Stability: Unlike its aromatic counterpart pyrrole, pyrrolidine lacks aromatic stabilization but compensates with reduced ring strain compared to smaller cyclic amines. The C-C-C bond angles in pyrrolidine (approximately 102-107°) are closer to the tetrahedral ideal than in three- or four-membered rings [9].

Conformational Dynamics: The pyrrolidine ring undergoes rapid interconversion between envelope and twist conformations through pseudorotation. This conformational flexibility allows the molecule to adopt optimal binding conformations when interacting with biological targets [8] [10].

Substitution Effects: The presence of the Boc-protected amino group at the 3-position influences the ring's conformational preferences and reactivity. Electron-withdrawing substituents can modulate the basicity of the ring nitrogen and affect the overall chemical behavior of the molecule [11] [12].

Amine Functional Group

The protected amino group at the 3-position of the pyrrolidine ring represents a masked nucleophilic center that can be revealed through selective deprotection. In its protected form, the amine exhibits significantly reduced basicity and nucleophilicity compared to free primary amines .

Nucleophilicity Modulation: The carbamate protection reduces the electron density on the nitrogen atom through resonance effects, decreasing its nucleophilic character. This allows for selective reactions at other sites within the molecule without interference from the amino functionality [15] [16].

Hydrogen Bonding Capacity: The protected amine retains the ability to participate in hydrogen bonding interactions, both as a donor (through the N-H bond) and acceptor (through the carbonyl oxygen of the carbamate group). These interactions are crucial for biological activity and crystal packing behavior [6] [7].

Chirality Considerations: The (R)-configuration at the 3-position creates a stereogenic center that influences the overall three-dimensional structure of the molecule. This chirality is essential for enantioselective interactions with biological targets and asymmetric synthesis applications [17] .

Acid-Base Properties

The acid-base behavior of (R)-3-(Boc-amino)pyrrolidine hydrochloride is dominated by the pyrrolidine nitrogen atom, while the Boc-protected amino group exhibits significantly reduced basicity.

Pyrrolidine Nitrogen Basicity: The secondary amine nitrogen in the pyrrolidine ring exhibits a pKaH value of approximately 11.27 in aqueous solution, making it moderately basic [18] [19]. This basicity is comparable to other five-membered cyclic amines and slightly higher than piperidine (pKaH = 11.22) [19] [20].

Comparative Basicity Analysis: When compared to other nitrogen-containing heterocycles, pyrrolidines generally show pKaH values in the range of 16-20 in acetonitrile, significantly higher than imidazolidinones (pKaH 10-12) [11] [21]. The presence of electron-withdrawing substituents, such as trifluoromethyl groups, can dramatically reduce basicity to pKaH values around 12.6 [21].

Carbamate Nitrogen Properties: The Boc-protected amino group exhibits minimal basicity due to the electron-withdrawing effects of the carbamate functionality. The resonance stabilization between the nitrogen lone pair and the carbonyl group significantly reduces the availability of electrons for protonation [6] [22].

Salt Formation: The hydrochloride salt form enhances water solubility and provides a stable, crystalline form suitable for pharmaceutical applications. The salt formation occurs preferentially at the more basic pyrrolidine nitrogen rather than the protected amino group [17] [23].

Solubility Characteristics in Various Solvent Systems

The solubility profile of (R)-3-(Boc-amino)pyrrolidine hydrochloride reflects the balanced hydrophilic and lipophilic character imparted by its structural features.

Aqueous Solubility: The compound demonstrates good water solubility, particularly in its hydrochloride salt form. The presence of the ionic character from the hydrochloride salt significantly enhances aqueous solubility compared to the free base [17] [24].

Organic Solvent Compatibility: The compound shows excellent solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). In DMSO, solubility reaches 100 mg/mL (536.91 mM) with ultrasonic treatment [25] [26]. The compound is also soluble in acetonitrile, dichloromethane, and tetrahydrofuran, making it compatible with common organic synthesis conditions [27] [28].

Alcohol Solubility Trends: Studies on related pyrrolidine carboxylic acid derivatives indicate that solubility in alcohols follows the order: methanol > ethanol > butanol > isopropanol. This trend reflects decreasing polarity and increasing steric hindrance with longer alkyl chains [29] [30].

Binary Solvent Systems: In water-alcohol mixtures, solubility typically decreases with increasing alcohol concentration, suggesting that the hydrophilic character of the molecule dominates its dissolution behavior [29] [31].

Stability Parameters

The stability profile of (R)-3-(Boc-amino)pyrrolidine hydrochloride encompasses thermal, chemical, and photochemical considerations essential for handling, storage, and synthetic applications.

Thermal Stability: The compound exhibits good thermal stability at ambient temperatures, remaining chemically stable under standard laboratory conditions (room temperature) [32]. However, the pyrrolidine ring system shows thermal decomposition at extreme temperatures (900-1400 K), where ring cleavage reactions become significant [33].

Chemical Stability: Under standard ambient conditions, the compound demonstrates excellent chemical stability [34] [32]. The Boc protecting group provides stability against basic conditions and nucleophilic reagents, while remaining readily cleavable under acidic conditions [1] [2].

Air Sensitivity: The compound shows some sensitivity to air and moisture, requiring storage under controlled conditions. Recommended storage involves keeping the material at 4°C, protected from light, in tightly sealed containers under inert atmosphere [35] [25] [28].

Storage Conditions: Optimal storage conditions include refrigeration (4°C), protection from light, and exclusion of moisture and air. In solution form, the compound maintains stability for extended periods when stored at -20°C or -80°C under appropriate conditions [25] [26].

Hydrolytic Stability: The carbamate group demonstrates excellent hydrolytic stability under neutral and basic conditions, with decomposition occurring only under strongly acidic conditions where deprotection is desired [36] [37].

Reactivity Comparison with Related Compounds

A comprehensive comparison of (R)-3-(Boc-amino)pyrrolidine hydrochloride with structurally related compounds reveals distinctive reactivity patterns and synthetic utility.

Enantiomeric Comparison: The (S)-enantiomer of 3-(Boc-amino)pyrrolidine exhibits similar chemical reactivity but different biological and pharmacological profiles due to enantioselective interactions with chiral environments . Both enantiomers serve as valuable chiral building blocks in asymmetric synthesis [39].

Unprotected Analogs: Compared to 3-aminopyrrolidine, the Boc-protected derivative shows dramatically reduced nucleophilicity and basicity, allowing for selective synthetic transformations. The free amine exhibits high reactivity toward electrophiles and participates readily in acylation, alkylation, and condensation reactions [40] [15].

Alternative Protection Patterns: Compounds such as (R)-1-Boc-3-aminopyrrolidine demonstrate different protection strategies where the ring nitrogen is protected instead of the exocyclic amino group. This alternative offers complementary synthetic utility and different reactivity profiles [39] .

Related Heterocycles: Comparison with piperidine derivatives reveals that pyrrolidine compounds generally exhibit slightly higher basicity and different conformational behavior due to the five-membered versus six-membered ring structure [19] [20]. The reduced ring size in pyrrolidine leads to increased ring strain but enhanced conformational flexibility [8].

Carbamate Analogs: Other carbamate-protected amines, such as Cbz (benzyloxycarbonyl) derivatives, show similar stability patterns but different deprotection conditions. While Boc groups are removed under acidic conditions, Cbz groups require catalytic hydrogenation, providing orthogonal protection strategies [4].